2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methyl-4-(1h-pyrazol-1-yl)butanoic acid with isopropylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(isopropylamino)-4-(1h-pyrazol-1-yl)butanoate: This compound has a similar structure but with a methyl ester group instead of an amide group.
2-(Isopropylamino)-4-(3-methyl-1h-pyrazol-1-yl)butanamide: This compound differs by having a methyl group on the pyrazole ring.
Uniqueness
2-(Isopropylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of an isopropylamino group and a pyrazole ring makes it a versatile compound for various applications.
Properties
Molecular Formula |
C11H20N4O |
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Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(propan-2-ylamino)-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C11H20N4O/c1-9(2)14-11(3,10(12)16)5-8-15-7-4-6-13-15/h4,6-7,9,14H,5,8H2,1-3H3,(H2,12,16) |
InChI Key |
NKCXBVCXUPLICA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
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